Soterenol Possesses Unique α-Adrenoceptor Agonist Activity Absent in Isoproterenol, Salbutamol, and Terbutaline
Soterenol uniquely demonstrates potent α-adrenoceptor stimulant action on vascular and other smooth muscle preparations, a property entirely absent from comparator β-agonists isoproterenol, salbutamol, and terbutaline [1]. Treatment with soterenol (0.3–300 μg/kg, i.v.) increased mean arterial blood pressure and decreased heart rate in rabbits, and caused dose-dependent contraction of rabbit aorta, rabbit portal vein, guinea-pig vas deferens, and cat nictitating membrane [1]. These contractile responses were inhibited by the α-adrenoceptor antagonist phentolamine, confirming α-receptor mediation [1].
| Evidence Dimension | α-Adrenoceptor stimulant activity on smooth muscle preparations |
|---|---|
| Target Compound Data | Positive: dose-dependent contraction of rabbit aorta, portal vein, guinea-pig vas deferens, and cat nictitating membrane; increased mean arterial blood pressure in rabbits |
| Comparator Or Baseline | Isoproterenol: No α-stimulant activity. Salbutamol: No α-stimulant activity. Terbutaline: No α-stimulant activity. |
| Quantified Difference | Qualitative presence in soterenol versus complete absence in three comparator β-agonists |
| Conditions | Rabbit aorta and portal vein; guinea-pig vas deferens; cat nictitating membrane; in vivo rabbit blood pressure (0.3–300 μg/kg, i.v.) |
Why This Matters
This dual β/α pharmacology renders soterenol a unique research probe for investigating mixed adrenoceptor signaling, distinguishing it from pure β-agonists and enabling experimental designs where concurrent α-adrenergic stimulation is required.
- [1] Kitagawa H, et al. Potent alpha-adrenoceptor action of soterenol on vascular and other smooth muscle. Eur J Pharmacol. 1975;33(1):227-230. doi:10.1016/0014-2999(75)90163-6. PMID: 240730. View Source
